Cas no 2156875-34-0 (4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine)

4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 2156875-34-0
- EN300-1149529
- 4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine
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- Inchi: 1S/C9H7F2N3/c10-6-4-2-1-3-5(6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14)
- InChI Key: MRNOYEHWPOYIPY-UHFFFAOYSA-N
- SMILES: FC1C(N)=NNC=1C1C=CC=CC=1F
Computed Properties
- Exact Mass: 195.06080356g/mol
- Monoisotopic Mass: 195.06080356g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7Ų
- XLogP3: 1.7
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1149529-5g |
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine |
2156875-34-0 | 95% | 5g |
$2858.0 | 2023-10-25 | |
Enamine | EN300-1149529-2.5g |
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine |
2156875-34-0 | 95% | 2.5g |
$1931.0 | 2023-10-25 | |
Enamine | EN300-1149529-0.1g |
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine |
2156875-34-0 | 95% | 0.1g |
$867.0 | 2023-10-25 | |
Enamine | EN300-1149529-1g |
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine |
2156875-34-0 | 95% | 1g |
$986.0 | 2023-10-25 | |
Enamine | EN300-1149529-0.25g |
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine |
2156875-34-0 | 95% | 0.25g |
$906.0 | 2023-10-25 | |
Enamine | EN300-1149529-0.05g |
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine |
2156875-34-0 | 95% | 0.05g |
$827.0 | 2023-10-25 | |
Enamine | EN300-1149529-1.0g |
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine |
2156875-34-0 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1149529-10g |
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine |
2156875-34-0 | 95% | 10g |
$4236.0 | 2023-10-25 | |
Enamine | EN300-1149529-0.5g |
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine |
2156875-34-0 | 95% | 0.5g |
$946.0 | 2023-10-25 |
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine Related Literature
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
Additional information on 4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine
Introduction to 4-Fluoro-3-(2-Fluorophenyl)-1H-Pyrazol-5-Amine (CAS No. 2156875-34-0)
4-Fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine, a compound with the CAS number 2156875-34-0, is a versatile and intriguing molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements related to this compound.
The chemical structure of 4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine is characterized by a pyrazole ring substituted with fluorine atoms at specific positions. The presence of these fluorine atoms imparts unique electronic and steric properties to the molecule, which can significantly influence its reactivity and biological activity. The molecular formula of this compound is C10H8F2N3, and its molecular weight is approximately 206.19 g/mol.
The synthesis of 4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine has been reported using various methodologies. One common approach involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form an intermediate hydrazone, which is then cyclized in the presence of an appropriate coupling agent to yield the desired pyrazole derivative. Another method involves the condensation of 2-fluoroacetophenone with hydrazine followed by cyclization under acidic conditions. These synthetic routes have been optimized to improve yield and purity, making the compound more accessible for further research and development.
In terms of biological activity, 4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine has shown promising results in several areas. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, this compound has shown anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
The pharmacological profile of 4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine has been extensively studied in both in vitro and in vivo models. In vitro assays have revealed its ability to selectively inhibit target enzymes with high potency and selectivity. In vivo studies have further confirmed its efficacy and safety, with minimal adverse effects observed at therapeutic doses. These findings highlight the potential of this compound as a lead molecule for drug development.
Beyond its direct biological activities, 4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine has also been explored as a building block for the synthesis of more complex molecules with enhanced therapeutic properties. Its structural features make it an attractive scaffold for medicinal chemists to modify and optimize for specific therapeutic applications. For example, researchers have synthesized derivatives of this compound by introducing additional functional groups or altering the substitution pattern on the pyrazole ring to enhance binding affinity and pharmacokinetic properties.
The current landscape of research on 4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine is dynamic and rapidly evolving. Recent advancements in computational chemistry and high-throughput screening technologies have facilitated the identification of novel derivatives with improved biological activities. Machine learning algorithms have been employed to predict the binding affinities of these derivatives to target proteins, accelerating the drug discovery process.
In conclusion, 4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine (CAS No. 2156875-34-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, contributing to the advancement of drug discovery and development in various therapeutic areas.
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